molecular formula C14H11ClO2 B3031256 2-(Phenoxymethyl)benzoyl chloride CAS No. 21733-94-8

2-(Phenoxymethyl)benzoyl chloride

Cat. No.: B3031256
CAS No.: 21733-94-8
M. Wt: 246.69 g/mol
InChI Key: JEVCFPPYJUBGIO-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a phenoxymethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenoxymethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-(phenoxymethyl)benzoic acid with thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction proceeds as follows:

C6H5CH2OC6H4COOH+SOCl2C6H5CH2OC6H4COCl+SO2+HCl\text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C}_6\text{H}_4\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C}_6\text{H}_4\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​CH2​OC6​H4​COOH+SOCl2​→C6​H5​CH2​OC6​H4​COCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(phenoxymethyl)benzoic acid.

    Reduction: It can be reduced to 2-(phenoxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    2-(Phenoxymethyl)benzoic Acid: Formed from hydrolysis.

    2-(Phenoxymethyl)benzyl Alcohol: Formed from reduction

Scientific Research Applications

2-(Phenoxymethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active molecules for research purposes.

    Medicine: Utilized in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler acyl chloride without the phenoxymethyl group.

    2-(Methoxymethyl)benzoyl Chloride: Similar structure but with a methoxymethyl group instead of phenoxymethyl.

    4-Chlorophenoxymethylbenzoyl Chloride: Contains a chlorine substituent on the phenoxymethyl group.

Uniqueness

2-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which can impart different reactivity and properties compared to other benzoyl chloride derivatives. This uniqueness makes it valuable in the synthesis of specific organic compounds that require this particular functional group arrangement .

Properties

IUPAC Name

2-(phenoxymethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCFPPYJUBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576749
Record name 2-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21733-94-8
Record name 2-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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